R6G alkyne, 6-isomer

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Rhodamine 6G (R6G) is a xanthene dye of rhodamine series. Compared to fluorescein, its emission is shifted to red. It is also much more photostable. The fluorophore has a high quantum yield. This R6G product contains a terminal alkyne moiety for the conjugation with azides in the presence of copper (I) catalyst.

Scientific Research Applications

1. Chemosensor for Copper(II) Detection

R6G alkyne derivatives have been used in developing chemosensors. The study by Fang, Zhou, Rui, and Yao (2015) details a ferrocene unit introduced into Rhodamine 6G, creating a chemosensor (R6G-FC) for selectively sensing Cu2+ ions. This sensor operates with multiple signals, including fluorescence enhancement and changes in UV-vis absorption spectra. It's effective in a wide pH range, reversible, and has been used in living HeLa cells with low cytotoxicity (Fang, Zhou, Rui, & Yao, 2015).

2. Surface-Enhanced Spectroscopy and Sensing

Camden, Dieringer, Zhao, and Van Duyne (2008) explored the use of SERS (Surface-Enhanced Raman Spectroscopy) substrates, including Rhodamine 6G (R6G). This method, enhanced by nanofabrication and electromagnetic enhancements, has applications in detecting substances like anthrax and chemical warfare agents, as well as in glucose sensing (Camden, Dieringer, Zhao, & Van Duyne, 2008).

3. Graphene Modification

Zhou, He, Brown, Mendez-Arroyo, Boey, and Mirkin (2013) demonstrated that Rhodamine 6G (R6G) can be used to locally n-dope graphene in a controlled manner. This study explored the transport and assembly properties of R6G on graphene, showing that R6G can modify graphene's electronic properties with nanoscale resolution (Zhou et al., 2013).

4. Fluorescence Spectroscopy Studies

Zehentbauer, Moretto, Stephen, Thevar, Gilchrist, Pokrajac, and Richard (2014) researched the fluorescence spectroscopy of Rhodamine 6G, examining solvent and concentration effects. This study is crucial for applications like dye lasers and fluorescence tracers in environmental studies (Zehentbauer et al., 2014).

5. Humidity-Dependent Aggregation Studies

Shinozaki and Nakato (2004) studied the spectroscopic behavior of R6G dye intercalated in layered hexaniobate K4Nb6O17. They discovered humidity-dependent reversible aggregation of R6G, which is significant for developing humidity-sensitive materials (Shinozaki & Nakato, 2004).

properties

Product Name |

R6G alkyne, 6-isomer |

|---|---|

Molecular Formula |

C30H29N3O4 |

Molecular Weight |

495.58 |

IUPAC Name |

(Z)-2-(6-(ethylamino)-3-(ethyliminio)-2,7-dimethyl-3H-xanthen-9-yl)-4-(prop-2-yn-1-ylcarbamoyl)benzoate |

InChI |

InChI=1S/C30H29N3O4/c1-6-11-33-29(34)19-9-10-20(30(35)36)21(14-19)28-22-12-17(4)24(31-7-2)15-26(22)37-27-16-25(32-8-3)18(5)13-23(27)28/h1,9-10,12-16,31H,7-8,11H2,2-5H3,(H,33,34)(H,35,36)/b32-25- |

InChI Key |

QQIQIYOOKKWTRU-MKCFTUBBSA-N |

SMILES |

CCNC1=C(C)C=C(C(C2=CC(C(NCC#C)=O)=CC=C2C([O-])=O)=C3C=C/4C)C(OC3=CC4=[NH+]\CC)=C1 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

synonyms |

R6G alkyne, 6-isomer |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

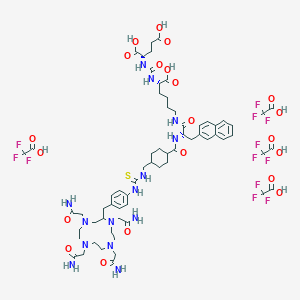

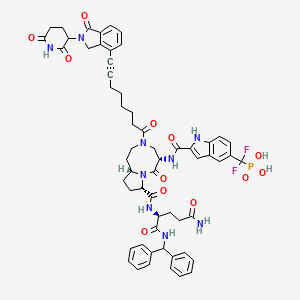

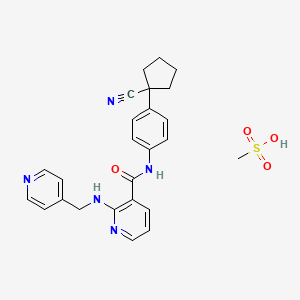

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.